1-amino-1-ethylurea
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Overview
Description
1-Amino-1-ethylurea, also known as 1-ethylhydrazinecarboxamide, is a chemical compound with the molecular formula C3H9N3O and a molecular weight of 103.12 g/mol It is a derivative of urea, characterized by the presence of an amino group and an ethyl group attached to the urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-ethylurea can be synthesized through several methods. One common approach involves the reaction of ethylhydrazine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted urea derivatives .
Scientific Research Applications
1-Amino-1-ethylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-amino-1-ethylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-Amino-1-methylurea: Similar in structure but with a methyl group instead of an ethyl group.
1-Amino-1-propylurea: Contains a propyl group instead of an ethyl group.
1-Amino-1-butylurea: Features a butyl group in place of the ethyl group.
Uniqueness: 1-Amino-1-ethylurea is unique due to its specific combination of an amino group and an ethyl group attached to the urea backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
99233-41-7 |
---|---|
Molecular Formula |
C3H9N3O |
Molecular Weight |
103.1 |
Purity |
95 |
Origin of Product |
United States |
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